N-Acetyl-(4S,5R)-4-methyl5-phenyl-2-oxazolidinone
Description
IUPAC Structure and Stereochemistry
The IUPAC name for this compound is (4S,5R)-3-acetyl-4-methyl-5-phenyl-1,3-oxazolidin-2-one , reflecting its core structure and stereochemical configuration. The oxazolidin-2-one backbone consists of a five-membered ring containing oxygen at position 1, nitrogen at position 3, and a ketone group at position 2. Substituents include:
- A methyl group at the 4-position (C4),
- A phenyl group at the 5-position (C5),
- An acetyl group bonded to the nitrogen atom at position 3.
The (4S,5R) designation specifies the absolute configuration of the two stereocenters at C4 and C5. This configuration arises from the Cahn-Ingold-Prelog priority rules, where the spatial arrangement of substituents determines the stereodescriptors. The methyl group at C4 and the phenyl group at C5 occupy adjacent positions on the oxazolidinone ring, creating a cis relationship relative to the ring plane. The acetyl group on nitrogen does not alter the ring’s stereochemistry but introduces an additional electron-withdrawing moiety, influencing the compound’s reactivity.
The stereochemical integrity of this compound is critical for its function as a chiral auxiliary or intermediate in enantioselective reactions. The rigid oxazolidinone ring enforces a specific conformation, ensuring predictable stereochemical outcomes in synthetic applications.
Alternative Naming Conventions and Synonyms
This compound is recognized by multiple names and identifiers across chemical databases and literature, including:
| Property | Value |
|---|---|
| CAS Registry Number | 96093-41-3 |
| Molecular Formula | C₁₂H₁₃NO₃ |
| Molecular Weight | 219.24 g/mol |
| SMILES | O=C1OC@HC@HN1C(C)=O |
| InChIKey | GCCVRCZMVYRDCO-UHFFFAOYSA-N |
The SMILES notation explicitly encodes the (4S,5R) configuration using chirality indicators (@ and @@), while the InChIKey provides a unique, hashed representation of its molecular structure. Common synonyms include:
- N-Acetyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone,
- 3-Acetyl-4-methyl-5-phenyl-1,3-oxazolidin-2-one,
- (4S,5R)-3-Acetyl-4-methyl-5-phenyl-2-oxazolidinone.
In regulatory contexts, it is cataloged under identifiers such as SCHEMBL9323808 (SureChemBL) and AKOS015902763 (Key Organics). The absence of a European Community (EC) number in available records suggests limited industrial-scale use, though its role in research remains significant.
The compound’s naming variants often emphasize functional groups (e.g., “N-acetyl”) or stereochemical descriptors (e.g., “cis” or “rel”). However, the IUPAC name remains the authoritative standard for unambiguous communication in scientific literature.
Properties
CAS No. |
192822-87-0 |
|---|---|
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
(4S,5R)-3-acetyl-4-methyl-5-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H13NO3/c1-8-11(10-6-4-3-5-7-10)16-12(15)13(8)9(2)14/h3-8,11H,1-2H3/t8-,11-/m0/s1 |
InChI Key |
GCCVRCZMVYRDCO-KWQFWETISA-N |
Isomeric SMILES |
C[C@H]1[C@H](OC(=O)N1C(=O)C)C2=CC=CC=C2 |
Canonical SMILES |
CC1C(OC(=O)N1C(=O)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-(4S,5R)-4-methyl5-phenyl-2-oxazolidinone typically involves the cyclization of N-acylated amino alcohols. One common method is the reaction of N-acetyl-L-phenylalanine with ethyl chloroformate, followed by cyclization with a base such as sodium hydride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and enantiomeric purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-(4S,5R)-4-methyl5-phenyl-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amino alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-acetyl-4-methyl-5-phenyl-2-oxazolidinone derivatives, while reduction can produce amino alcohols.
Scientific Research Applications
N-Acetyl-(4S,5R)-4-methyl5-phenyl-2-oxazolidinone has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.
Biology: The compound can be employed in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: Its role in the synthesis of chiral drugs makes it valuable in medicinal chemistry.
Industry: this compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of N-Acetyl-(4S,5R)-4-methyl5-phenyl-2-oxazolidinone involves its ability to act as a chiral auxiliary. By forming diastereomeric complexes with substrates, it induces stereoselectivity in various reactions. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of chiral centers.
Comparison with Similar Compounds
Key Differences :
- The (4S,5R) and (4R,5S) enantiomers exhibit opposite optical rotations, making them indispensable for synthesizing enantiomeric products .
- The (4S,5S) isomer lacks the spatial arrangement required for effective stereocontrol, reducing its utility in asymmetric reactions .
Acylated Derivatives
Modification of the N-acyl group alters reactivity and application scope:
Functional Impact :
- Larger acyl groups (e.g., propionyl) reduce reaction rates but improve selectivity in sterically demanding transformations .
- Electron-withdrawing acyl groups (e.g., crotonyl) enhance electrophilicity, facilitating cycloadditions .
Structurally Related Oxazolidinones
Iso-Cladospolide B Derivatives
Compounds like (4S,5S,11R)-iso-cladospolide B are lactones rather than oxazolidinones, differing in ring structure (six-membered vs. five-membered) and biological activity. These derivatives exhibit cytotoxicity (IC₅₀ = 13.10 μM) and α-glycosidase inhibition (IC₅₀ = 0.32 mM) but lack utility in asymmetric synthesis .
4-Arylbenzelidene Oxazol-5(4H)-ones
These derivatives, such as 4-arylbenzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one, feature an additional aromatic substituent and demonstrate antioxidant (DPPH scavenging) and antimicrobial activities. Their synthesis employs nickel ferrite catalysts, diverging from the chiral auxiliary applications of the target compound .
Crystallographic and Analytical Data
The absolute configuration of (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone is confirmed via X-ray crystallography using SHELX software, which refines small-molecule structures with high precision . Its NMR and mass spectrometry data (e.g., [M+1]⁺ = 178.2 m/z) are consistent with the molecular formula C₁₀H₁₁NO₂ .
Biological Activity
N-Acetyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
N-Acetyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone belongs to the oxazolidinone class of compounds. The oxazolidinone ring structure is known for its diverse biological activities, particularly as antibiotic agents and in other therapeutic contexts. The specific configuration at the 4 and 5 positions contributes to its unique properties and biological interactions.
The biological activity of N-Acetyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Research indicates that derivatives of oxazolidinones can inhibit various enzymes involved in metabolic pathways. For instance, studies have shown that certain oxazolidinones can inhibit human alkaline ceramidases, which play a role in sphingolipid metabolism .
- Antimicrobial Activity : Oxazolidinones are traditionally known for their use as antibiotics, particularly against Gram-positive bacteria. The mechanism typically involves inhibition of protein synthesis by binding to the bacterial ribosome .
- Modulation of Cellular Signaling : There is evidence suggesting that oxazolidinones can influence signaling pathways related to cell survival and apoptosis, potentially making them useful in cancer therapy .
Structure-Activity Relationship (SAR)
A series of studies have explored the structure-activity relationship (SAR) of oxazolidinones, including N-Acetyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone. These studies aim to identify the critical structural features that enhance biological activity:
| Compound | IC50 (nM) | Biological Activity |
|---|---|---|
| 32b | 79 | Potent AC inhibitor |
| 12a | 33 | Effective against hAC |
| 4d | 166 | Good oral bioavailability |
The table above summarizes the inhibitory concentrations (IC50) of various analogs, indicating their potency as inhibitors of human alkaline ceramidase (hAC). Notably, compound 12a exhibited significant potency with an IC50 value of 33 nM .
Case Studies
- Cancer Therapy : In vitro studies have demonstrated that N-Acetyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone can induce apoptosis in specific cancer cell lines through modulation of sphingolipid metabolism . This suggests potential applications in targeted cancer therapies.
- Neuroprotective Effects : Research has indicated that certain oxazolidinones may exert neuroprotective effects by modulating neuroinflammatory pathways and promoting neuronal survival under stress conditions . This positions N-Acetyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone as a candidate for further exploration in neurodegenerative diseases.
Toxicity and Safety Profile
Understanding the safety profile of N-Acetyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone is crucial for its therapeutic application. Preliminary toxicity assessments indicate that while some oxazolidinones exhibit low toxicity profiles, further detailed studies are required to establish a comprehensive safety profile for clinical use .
Q & A
What established synthetic routes exist for N-Acetyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone, and how are stereochemical outcomes controlled?
The synthesis typically begins with norephedrine-derived precursors, utilizing zinc-silver-mediated reductive elimination to establish the oxazolidinone core ( ). Key steps include:
- Chiral auxiliary introduction : Fluorous oxazolidinones are synthesized via titanium-mediated aldol reactions, where Lewis acids (e.g., TiCl₄) enforce stereochemical control at the C4 and C5 positions ( ).
- Acylation protocols : Acetylation under anhydrous conditions with acetyl chloride in dichloromethane ensures retention of configuration ( ).
- Stereochemical verification : Polarimetry ([α]D = +88.5 in Et₂O) and elemental analysis (C: 53.64%, H: 3.60%, N: 3.38%) confirm enantiopurity ( ).
How is the absolute configuration of this oxazolidinone confirmed in crystallographic studies?
X-ray crystallography using SHELXL ( ) is the gold standard for resolving stereochemistry. Key steps include:
- Data collection : High-resolution (<1.0 Å) datasets reduce ambiguity in electron density maps.
- Refinement protocols : Anisotropic displacement parameters and hydrogen-bonding networks validate the (4S,5R) configuration ( ).
- Validation tools : The R1 factor (<5%) and Flack parameter ensure correct enantiomer assignment ( ).
How do variations in Lewis acid catalysts affect stereochemical outcomes in conjugate radical additions?
Advanced studies compare catalysts like BF₃·OEt₂ vs. Ti(OiPr)₄ in radical additions to enoates:
- Ti(OiPr)₄ : Enhances diastereoselectivity (dr >10:1) via chelation control, favoring syn adducts ( ).
- BF₃·OEt₂ : Yields lower selectivity (dr ~3:1) due to less rigid transition states ( ).
- Methodological tip : Monitoring reaction progress via TLC (hexane:EtOAc, 4:1) and quenching with aqueous NaHCO₃ minimizes side reactions ( ).
What experimental strategies resolve contradictions from oxazolidinone rearrangements during derivatization?
Unexpected rearrangements (e.g., during thiocarbonate formation) are mitigated by:
- Temperature control : Maintaining reactions at –78°C suppresses thermal isomerization ( ).
- In situ monitoring : Real-time NMR (¹H, 13C) detects intermediates like hemithioketals, guiding protocol adjustments ( ).
- Alternative reagents : Using N-chlorosuccinimide instead of thiophosgene avoids sulfur-induced ring-opening ( ).
What analytical techniques are critical for assessing enantiomeric purity post-synthesis?
- Chiral HPLC : Utilize a Chiralpak AD-H column (hexane:IPA 90:10, 1 mL/min) to resolve enantiomers ( ).
- NMR with chiral shift reagents : Eu(hfc)₃ induces distinct splitting patterns for diastereomeric complexes ( ).
- Polarimetry : Compare observed [α]D values against literature standards (e.g., +88.5 for the desired enantiomer) ( ).
How do fluorinated oxazolidinones improve separation efficiency in asymmetric synthesis?
Fluorous auxiliaries (e.g., perfluorooctyl groups) enable:
- Liquid-liquid extraction : Partitioning into FC-72 simplifies isolation ( ).
- Fluorous solid-phase extraction (F-SPE) : Retains fluorinated byproducts on silica gel, yielding >95% pure products ( ).
- Comparative data : Non-fluorinated analogs require chromatographic purification (≥3 column steps), increasing time and solvent use ( ).
How can computational modeling predict reactivity in titanium-mediated aldol reactions?
- DFT calculations : Simulate transition states to identify favorable chair-like conformations (ΔG‡ <15 kcal/mol) ( ).
- Steric maps : Overlay electrostatic potentials to optimize substrate-Lewis acid interactions ( ).
- Validation : Correlate computed diastereomeric excess (d.e.) with experimental results (R² >0.90) ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
